molecular formula C8H6FN3 B1602989 3-Fluoro-2-(1H-imidazol-2-yl)pyridine CAS No. 691886-16-5

3-Fluoro-2-(1H-imidazol-2-yl)pyridine

Cat. No.: B1602989
CAS No.: 691886-16-5
M. Wt: 163.15 g/mol
InChI Key: VZDJHBBHKBVZNK-UHFFFAOYSA-N
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Description

3-Fluoro-2-(1H-imidazol-2-yl)pyridine is a chemical compound that features a fluorine atom, an imidazole ring, and a pyridine ring. It appears as a white to light yellow crystalline solid and is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .

Preparation Methods

The synthesis of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine can be achieved through various methods. One common synthetic route involves the reaction of fluorine ions with bromopyridine to produce 2-Fluoro-5-bromopyridine. This intermediate is then reacted with imidazole to yield 2-(1H-imidazol-2-yl)-5-bromopyridine. Finally, catalytic hydrogenation in the presence of sodium hydroxide and copper hydroxide in methanol produces the target compound .

Chemical Reactions Analysis

3-Fluoro-2-(1H-imidazol-2-yl)pyridine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, copper hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-2-(1H-imidazol-2-yl)pyridine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. Under basic conditions, the compound can undergo heterolytic cleavage of the C2-H bond to form a carbene intermediate, which can further react to form various products . These interactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

3-Fluoro-2-(1H-imidazol-2-yl)pyridine can be compared with other similar compounds such as:

The presence of the fluorine atom in this compound makes it unique, as it can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

3-fluoro-2-(1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDJHBBHKBVZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=NC=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624646
Record name 3-Fluoro-2-(1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691886-16-5
Record name 3-Fluoro-2-(1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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